molecular formula C20H20F2N2O3 B12502230 2-(7-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide

2-(7-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B12502230
M. Wt: 374.4 g/mol
InChI Key: JYJFRXXWKSXXAM-UHFFFAOYSA-N
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Description

2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor to form the benzoxazinone ring. Common reagents include ortho-aminophenols and carboxylic acids or their derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Acylation with 3,4-Difluoroaniline: The final step involves the acylation of the benzoxazinone core with 3,4-difluoroaniline to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the benzoxazinone ring.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicine, derivatives of benzoxazinones have been investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide would depend on its specific biological target. Generally, benzoxazinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide
  • 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide
  • 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

The presence of the tert-butyl group and the difluorophenyl moiety in 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide distinguishes it from other similar compounds. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it a unique compound for various applications.

Properties

Molecular Formula

C20H20F2N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-(7-tert-butyl-3-oxo-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C20H20F2N2O3/c1-20(2,3)12-4-7-16-17(8-12)27-11-19(26)24(16)10-18(25)23-13-5-6-14(21)15(22)9-13/h4-9H,10-11H2,1-3H3,(H,23,25)

InChI Key

JYJFRXXWKSXXAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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